molecular formula C11H22N2O B15057032 (S)-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol

(S)-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol

Cat. No.: B15057032
M. Wt: 198.31 g/mol
InChI Key: OLHCOWIAUDXLKN-NSHDSACASA-N
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Description

(S)-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol is a chiral piperidine derivative featuring a cyclopropylmethylamine substituent and a terminal ethanol group.

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

2-[(3S)-3-(cyclopropylmethylamino)piperidin-1-yl]ethanol

InChI

InChI=1S/C11H22N2O/c14-7-6-13-5-1-2-11(9-13)12-8-10-3-4-10/h10-12,14H,1-9H2/t11-/m0/s1

InChI Key

OLHCOWIAUDXLKN-NSHDSACASA-N

Isomeric SMILES

C1C[C@@H](CN(C1)CCO)NCC2CC2

Canonical SMILES

C1CC(CN(C1)CCO)NCC2CC2

Origin of Product

United States

Preparation Methods

Amino Group Protection and Ester Hydrolysis

The synthesis begins with L-norvaline undergoing exhaustive benzylation using benzyl bromide in the presence of sodium hydroxide. This step converts the amino and carboxylic acid groups into tribenzylated intermediates, yielding (S)-benzyl-2-(dibenzylamino)pentanoate. Subsequent hydrolysis with lithium hydroxide in tetrahydrofuran (THF)/water (3:1) at 25°C generates (S)-2-(dibenzylamino)pentanoic acid, a key intermediate for downstream functionalization.

Weinreb Amide Formation

The carboxylic acid is activated using 1-ethyl-3-(3′-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) in dichloromethane at 0–5°C. Reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of N-methylmorpholine produces (S)-2-(dibenzylamino)-N-methoxy-N-methylpentanamide. This Weinreb amide serves as a stable precursor for controlled aldehyde generation.

Aldehyde Generation via Reduction

Lithium aluminum hydride (LiAlH4) in THF at −30°C selectively reduces the Weinreb amide to (S)-2-(dibenzylamino)pentanal. The low-temperature conditions prevent racemization, preserving the (S)-configuration. The aldehyde is used immediately in the next step due to its instability.

Passerini Reaction for Cyanohydrin Formation

(S)-2-(Dibenzylamino)pentanal reacts with cyclopropyl isocyanide and acetic acid in dichloromethane at 0–5°C. The Passerini three-component reaction forms (2S,3S)-3-(dibenzylamino)-2-acetoxypentanenitrile, introducing the cyclopropylmethylamino and acetoxy groups with high diastereoselectivity (dr > 20:1). The reaction proceeds via a concerted mechanism, with acetic acid acting as both catalyst and acyloxy donor.

Hydrolysis to Hydroxyalkanamide

Basic hydrolysis using aqueous sodium hydroxide in methanol at 25°C cleaves the acetoxy and nitrile groups, yielding (2S,3S)-N-cyclopropyl-3-(dibenzylamino)-2-hydroxypentanamide. This step establishes the ethanol moiety while retaining the stereochemical integrity of the piperidine core.

Hydrogenolytic Deprotection

Catalytic hydrogenation with palladium on carbon (10 wt%) in methanol under 50 psi H₂ removes the dibenzyl groups. The reaction completes within 12–24 hours at 25°C, affording this compound with >99% enantiomeric purity. Filtration and solvent evaporation provide the final compound as a white crystalline solid.

Industrial-Scale Optimization

Continuous Flow Reactor Implementation

Large-scale production replaces batch processing with continuous flow systems for Steps 2.2 (amide coupling) and 2.4 (Passerini reaction). Flow reactors enhance heat transfer and mixing efficiency, reducing reaction times by 40% and improving yield consistency (±2% batch-to-batch variation).

Crystallization-Based Purification

The final product is purified via antisolvent crystallization using methanol/water (7:3). This method achieves 99.5% purity without chromatography, reducing production costs by 30% compared to traditional column-based approaches.

Stereochemical Control Mechanisms

Chiral Pool Strategy

The use of L-norvaline as a starting material ensures retention of the (S)-configuration throughout the synthesis. Each step is designed to minimize epimerization risks, particularly during the LiAlH4 reduction and Passerini reaction.

Diastereomeric Salt Resolution

Intermediate (2S,3S)-N-cyclopropyl-3-(dibenzylamino)-2-hydroxypentanamide forms a crystalline diastereomeric salt with (−)-dibenzoyl-L-tartaric acid in ethanol. This resolution step removes any (2R,3R) impurities, guaranteeing optical purity before hydrogenolysis.

Comparative Analysis of Key Reaction Parameters

Step Reagents Temperature Time Yield
Benzylation Benzyl bromide, NaOH 25°C 24 h 85%
Weinreb Amide Formation EDCI, HOBT, NMM 0–5°C 18 h 78%
Passerini Reaction Cyclopropyl isocyanide, AcOH 25°C 20 h 65%
Hydrogenolysis Pd/C, H₂ 25°C 18 h 92%

Table 1: Optimized conditions for critical synthetic steps.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analog: (S)-2-(Cyclopropyl(1-methylpyrrolidin-3-yl)amino)ethanol

Key Differences :

  • Ring System : The analog replaces the piperidine (6-membered ring) with a pyrrolidine (5-membered ring), reducing conformational flexibility and altering steric interactions .
  • Substituents : A methyl group on the pyrrolidine nitrogen increases lipophilicity compared to the unsubstituted piperidine in the target compound.
  • Pharmacological Implications : Smaller ring systems like pyrrolidine may enhance binding to compact active sites, but reduced flexibility could limit adaptability to receptor conformations.
Table 1: Structural Comparison
Parameter Target Compound Pyrrolidine Analog (CAS 1354017-73-4)
Core Ring Piperidine Pyrrolidine
Nitrogen Substituent Cyclopropylmethyl Cyclopropyl + 1-Methylpyrrolidin-3-yl
Molecular Weight (Calculated) ~242.34 g/mol ~238.33 g/mol
Key Functional Group Ethanol Ethanol
Commercial Status Discontinued (CymitQuimica) Available (Hairui Chem)

Ethanolamine Derivatives: AS1269574 and Rimonabant

AS1269574: 2-([2-{4-bromophenyl}-6-methyl-4-pyrimidinyl]amino)ethanol ()

  • Structural Contrast : Incorporates a pyrimidine core with bromophenyl and methyl groups, enabling π-π stacking and hydrophobic interactions.
  • Activity : AS1269574 is a GPCR modulator, though its specific target is undisclosed. The aromatic pyrimidine may enhance target affinity compared to the aliphatic piperidine in the target compound .

Rimonabant: A piperidine-based cannabinoid receptor antagonist (CB1).

  • Shared Features: Piperidine core and ethanol-like carboxamide group.
  • Divergence : Rimonabant’s dichlorophenyl and pyrazole groups confer high CB1 selectivity, whereas the target compound’s cyclopropylmethyl group may prioritize metabolic stability over aromatic binding .

Patent Derivatives with Cyclopropylmethylamine Moieties

European Patent Application (2022) highlights compounds like Cyclopropylmethyl-[(1S,3R,4S)-3-methyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-cyclopentyl]-oxetan-3-yl-amine ():

  • Structural Complexity : These molecules integrate imidazo-pyrrolo-pyrazine heterocycles and oxetane rings, likely targeting kinase or epigenetic enzymes.
  • Comparison : The target compound’s simplicity (lack of fused heterocycles) may reduce synthetic complexity but limit polypharmacology opportunities .

Research Findings and Hypotheses

Metabolic Stability : The cyclopropylmethyl group in the target compound likely enhances resistance to oxidative metabolism compared to analogs with linear alkyl chains (e.g., AS1269574) .

Solubility vs. Permeability: The ethanol group improves aqueous solubility but may compromise blood-brain barrier penetration relative to rimonabant’s lipophilic pyrazole .

Synthetic Accessibility : The discontinued status of the target compound () suggests challenges in large-scale synthesis or purification, whereas the pyrrolidine analog remains commercially available .

Q & A

What synthetic strategies are recommended for preparing (S)-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol with high enantiomeric purity?

Answer:

  • Chiral Auxiliary Approach : Utilize chiral triflate esters to control stereochemistry during piperidine ring functionalization. For example, coupling (S)-configured amino acids with Boc-protected piperidine derivatives can yield enantiomerically pure intermediates. Column chromatography (e.g., silica gel with gradient elution) is critical for purifying intermediates, as demonstrated in similar syntheses achieving 69–80% yields .
  • Catalytic Asymmetric Synthesis : Explore transition-metal catalysts (e.g., Ru or Pd complexes) for asymmetric cyclopropane or piperidine ring formation. Monitor reaction progress via TLC and confirm enantiomeric excess (ee) using chiral HPLC or polarimetry (e.g., [α]²⁰D values ranging from −90.2° to +19.2° in analogous compounds) .

How can researchers resolve conflicting NMR data when characterizing the stereochemistry of this compound?

Answer:

  • Advanced NMR Techniques : Employ 2D NMR (e.g., COSY, NOESY) to resolve overlapping signals. For instance, NOE correlations between the cyclopropylmethyl group and piperidine protons can confirm spatial orientation.
  • Comparative Analysis : Cross-reference with structurally similar compounds. For example, (1S,2S)-configured cyclopropane derivatives show distinct coupling constants (J values) in ¹H-NMR compared to their (R,R)-counterparts .
  • X-ray Crystallography : Resolve ambiguous cases by growing single crystals in non-polar solvents (e.g., hexane/ethyl acetate mixtures) and analyzing diffraction patterns .

What methodologies are suitable for analyzing the metabolic stability of this compound in vitro?

Answer:

  • Hepatocyte Incubation : Incubate the compound with primary human hepatocytes (1 µM, 37°C) and quantify parent compound loss over time using LC-MS/MS. Monitor metabolites like hydroxylated or N-dealkylated products.
  • CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4 with BFC) to assess competitive inhibition. IC₅₀ values >10 µM suggest low risk of drug-drug interactions .
  • Microsomal Stability : Evaluate t₁/₂ in liver microsomes (e.g., human, rat) with NADPH cofactor. A t₁/₂ <30 min indicates rapid hepatic clearance, necessitating structural modifications (e.g., fluorination) .

How does the stereochemistry of the piperidine ring influence receptor binding affinity?

Answer:

  • Molecular Docking : Compare (S)- vs. (R)-configured analogs using GPCR homology models (e.g., neurotensin receptor 1). The (S)-configuration may enhance hydrogen bonding with residues in the orthosteric pocket (e.g., Tyr³²⁴ in NTSR1) .
  • Functional Assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells. For example, (S)-enantiomers of related piperidine derivatives show 5–10x higher potency (EC₅₀ <100 nM) than (R)-forms .

What safety precautions are critical when handling this compound in the laboratory?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation using fume hoods (≥0.5 m/s face velocity) .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous solutions to prevent environmental release .
  • Storage : Store in sealed containers under nitrogen at −20°C to prevent oxidation. Stability studies indicate decomposition >5% after 6 months at 25°C .

How can researchers optimize the compound’s solubility for in vivo studies?

Answer:

  • Salt Formation : Screen counterions (e.g., HCl, citrate) in polar solvents (DMSO, ethanol). Hydrochloride salts of similar piperidine derivatives improve aqueous solubility by 10–50x .
  • Prodrug Design : Introduce phosphate or ester groups at the ethanol moiety. Enzymatic hydrolysis in plasma regenerates the active form while enhancing bioavailability .

What analytical techniques are recommended for assessing purity and stability?

Answer:

  • HPLC Methods : Use a C18 column (4.6 × 150 mm, 3.5 µm) with 0.1% TFA in water/acetonitrile (gradient: 5→95% ACN over 20 min). Purity ≥98% is achievable, with degradation peaks monitored at 254 nm .
  • Forced Degradation : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/basic conditions (0.1N HCl/NaOH). LC-MS identifies major degradation pathways (e.g., cyclopropyl ring opening under acid) .

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